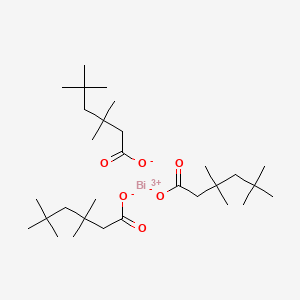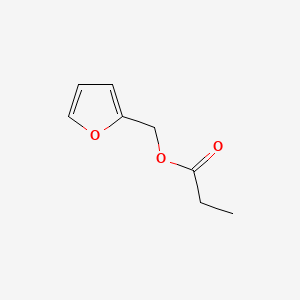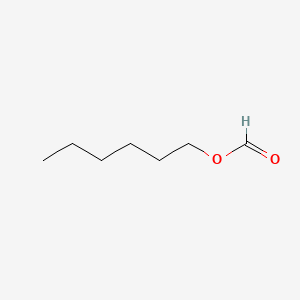
Ethylidenecyclopentane
Übersicht
Beschreibung
Ethylidenecyclopentane is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .
Molecular Structure Analysis
The molecular structure of Ethylidenecyclopentane consists of a cyclopentane ring with an ethylidene group attached . The IUPAC Standard InChI for Ethylidenecyclopentane isInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 . Physical And Chemical Properties Analysis
Ethylidenecyclopentane has a number of physical and chemical properties. For instance, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values for different states and temperatures .Wissenschaftliche Forschungsanwendungen
Ethylidenecyclopentane is a chemical compound with the formula C7H12 . It has a molar mass of 96.173 . This compound is used in various scientific fields, particularly in the study of thermophysical properties .
-
Thermophysical Property Research
- Summary of Application : Ethylidenecyclopentane is used in the study of thermophysical properties. These properties include triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular property being studied. For example, the study of heat capacity would involve calorimetry, while the study of refractive index would involve spectrophotometry .
- Results or Outcomes : The results or outcomes of these studies would provide valuable data on the thermophysical properties of Ethylidenecyclopentane. This data can be used in various applications, such as the design of chemical processes and the development of new materials .
-
Environmental DNA (eDNA) Metagenomics
- Summary of Application : While not specific to Ethylidenecyclopentane, eDNA metagenomics is a field that could potentially use this compound. eDNA metagenomics involves the study of genetic material obtained directly from environmental samples .
- Methods of Application : In eDNA metagenomics, DNA is extracted from environmental samples and then sequenced using high-throughput sequencing (HTS). The resulting sequences are then analyzed to identify the species present in the sample .
- Results or Outcomes : The results of eDNA metagenomics can provide valuable information on biodiversity and ecosystem dynamics. This can be used in various fields, such as conservation biology, invasion biology, and environmental assessment .
-
Analytical Separation Science
- Summary of Application : Ethylidenecyclopentane could potentially be used in analytical separation science . This field involves the separation, identification, and quantification of the components of a sample.
- Methods of Application : Techniques used in this field include chromatography, electrophoresis, and spectroscopy . The specific methods of application would depend on the particular sample and the components to be separated.
- Results or Outcomes : The results of these studies would provide valuable data on the composition of the sample. This data can be used in various applications, such as quality control, environmental monitoring, and forensic analysis .
-
Materials Science
- Summary of Application : Ethylidenecyclopentane could potentially be used in materials science . This field involves the design and discovery of new materials.
- Methods of Application : Techniques used in this field include crystallography, microscopy, and spectroscopy . The specific methods of application would depend on the particular material and the properties to be studied.
- Results or Outcomes : The results of these studies would provide valuable data on the properties of the material. This data can be used in various applications, such as the development of new materials, the improvement of existing materials, and the prediction of material behavior .
-
Biomedicine
- Summary of Application : Ethylidenecyclopentane could potentially be used in biomedicine . This field involves the application of the principles of the natural sciences, especially biology and biochemistry, to medicine.
- Methods of Application : Techniques used in this field include molecular biology, biochemistry, and genetics . The specific methods of application would depend on the particular biomedical problem and the approach to be used.
- Results or Outcomes : The results of these studies would provide valuable data on the biomedical problem. This data can be used in various applications, such as the development of new treatments, the improvement of existing treatments, and the understanding of disease mechanisms .
-
Catalysis
- Summary of Application : Ethylidenecyclopentane could potentially be used in catalysis . This field involves the acceleration of a chemical reaction by a catalyst.
- Methods of Application : In catalysis, the catalyst (which could be Ethylidenecyclopentane) is added to the reaction mixture. The catalyst then interacts with the reactants to form an activated complex, which can react to form the products more easily .
- Results or Outcomes : The results of these studies would provide valuable data on the efficiency of the catalyst. This data can be used in various applications, such as the development of new catalysts, the improvement of existing catalysts, and the optimization of chemical processes .
-
Drug Delivery
- Summary of Application : While not specific to Ethylidenecyclopentane, drug delivery is a field that could potentially use this compound . Drug delivery involves the administration of drugs to a patient in a manner that optimizes the therapeutic effect and minimizes side effects.
- Methods of Application : In drug delivery, the drug (which could be Ethylidenecyclopentane) is incorporated into a delivery system, such as a nanoparticle or a liposome. The delivery system is then administered to the patient, and it releases the drug at the target site in the body .
- Results or Outcomes : The results of drug delivery studies can provide valuable information on the efficacy and safety of the drug. This can be used in various fields, such as pharmacology, medicine, and biotechnology .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethylidenecyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidenecyclopentane | |
CAS RN |
2146-37-4 | |
| Record name | Ethylidenecyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylidenecyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidenecyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylidenecyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA7QS3LFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



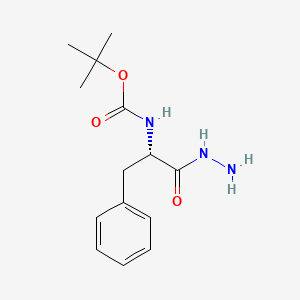
![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)
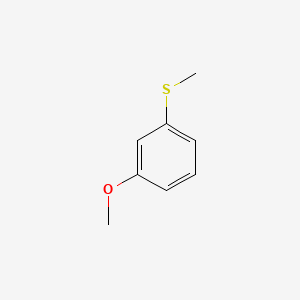
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)







